![molecular formula C16H14IN3O3S2 B2818176 N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide CAS No. 881219-88-1](/img/structure/B2818176.png)
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many drugs and useful compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethylsulfamoyl group, and an iodobenzamide group. The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Pharmacological Potential
Synthesis and Electrophysiological Activity
Research has delved into the synthesis and cardiac electrophysiological activities of N-substituted benzamide derivatives, indicating their potential as class III electrophysiological agents, which could have implications for treating arrhythmias (Morgan et al., 1990). These compounds, including various benzamide analogs, have shown comparable potency to known agents in clinical trials, hinting at their significant therapeutic potential.
Antifungal and Antibacterial Activities
New derivatives of benzothiazole, including those with benzamide moieties, have been synthesized and tested for potent antibacterial and entomological activities (Chaudhary et al., 2011). Such compounds exhibit a broad spectrum of action against various microorganisms, indicating their usefulness in developing new antimicrobial agents.
Material Science and Synthetic Applications
Molecular Structural Analysis
Advanced techniques have been used to study the molecular structures and vibrational modes of benzothiazole derivatives. Research involving FTIR, Raman, and DFT studies on benzothiazole compounds has provided insights into their chemical reactivity and potential drug-likeness, which can be crucial for designing new materials with specific properties (Ünsalan et al., 2020).
Synthetic Utilization
The conversion of thiobenzamides to benzothiazoles through intramolecular cyclization presents a new method for synthesizing benzothiazole derivatives. This process opens up avenues for creating a wide range of compounds for various applications, from pharmaceuticals to materials science (Downer-Riley & Jackson, 2008).
Advanced Pharmaceutical Applications
Antitumor Activities
Studies on benzothiazoles, including derivatives similar to N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide, have focused on their antitumor properties. Investigations into the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles have highlighted the critical role of metabolic oxidation in their anticancer activity, providing insights into their mechanism of action and potential therapeutic applications (Kashiyama et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O3S2/c1-2-18-25(22,23)12-7-8-13-14(9-12)24-16(19-13)20-15(21)10-3-5-11(17)6-4-10/h3-9,18H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGBWRKXCOTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

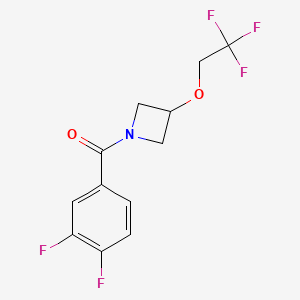
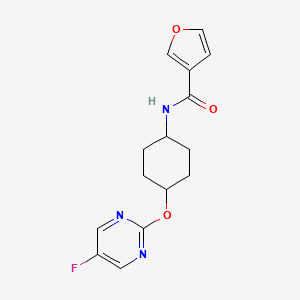
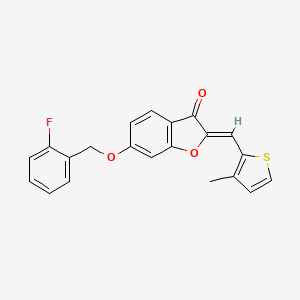
![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)
![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)
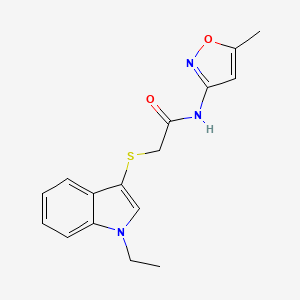
![2-[(1Z)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2818106.png)

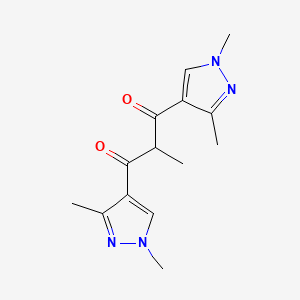

![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)
